Etifoxine-d3
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Overview
Description
Etifoxine-d3 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic drug belonging to the benzoxazine class. Etifoxine is primarily used for the treatment of anxiety and has shown neuroprotective, neuroplastic, and anti-inflammatory properties . The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium, which can lead to slower metabolism and longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine-d3 involves the incorporation of deuterium atoms into the etifoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated chloroform (CDCl3) or deuterated water (D2O) as solvents in the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Etifoxine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield reduced analogs of the compound .
Scientific Research Applications
Etifoxine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactions and properties.
Biology: Investigated for its neuroprotective and anti-inflammatory properties in various biological models.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
Etifoxine-d3 exerts its effects through multiple mechanisms:
GABAergic Neurotransmission: It modulates GABAergic neurotransmission by binding to the β2/β3 subunits of the GABA A receptor.
Neurosteroid Synthesis: It stimulates the synthesis of neurosteroids by activating the translocator protein (TSPO), leading to increased production of neurosteroids like allopregnanolone.
Anti-inflammatory Effects: It reduces neuroinflammation by modulating the release of pro-inflammatory cytokines and reducing glial activation.
Comparison with Similar Compounds
Etifoxine-d3 is unique compared to other similar compounds due to its deuterated nature, which enhances its pharmacokinetic properties. Similar compounds include:
Etifoxine: The non-deuterated version with similar anxiolytic and neuroprotective properties.
Benzodiazepines: Such as lorazepam and alprazolam, which also modulate GABAergic neurotransmission but have different side effect profiles.
Neurosteroids: Compounds like allopregnanolone that also modulate GABAergic neurotransmission and have neuroprotective effects.
This compound stands out due to its improved pharmacokinetic profile, making it a promising candidate for further research and development in various scientific and medical fields.
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-phenyl-4-(trideuteriomethyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2D3 |
InChI Key |
IBYCYJFUEJQSMK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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